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Compound of Interest

Compound Name: GYKI-47261

Cat. No.: B1663748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GYKI-47261, a non-competitive

antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This

document details the compound's mechanism of action, key quantitative data, and detailed

protocols for its application in both in vitro and in vivo research settings. The information is

intended to guide researchers in utilizing GYKI-47261 as a tool to investigate the physiological

and pathological roles of AMPA receptors.

Introduction
GYKI-47261 is a potent and selective non-competitive antagonist of AMPA receptors, making it

an invaluable tool for studying the function of these critical ionotropic glutamate receptors.[1]

AMPA receptors mediate the majority of fast excitatory neurotransmission in the central

nervous system (CNS) and are implicated in a wide range of neurological processes, including

synaptic plasticity, learning, and memory. Their dysfunction is associated with various

neurological and psychiatric disorders, such as epilepsy, ischemic brain injury, and

neurodegenerative diseases. GYKI-47261, by specifically blocking AMPA receptor function,

allows for the precise dissection of their contribution to these processes.
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Property Value

Chemical Name

4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][2]

[3]benzodiazepin-6-benzeneamine

dihydrochloride

Molecular Formula C₁₈H₁₅ClN₄·2HCl

Molecular Weight 395.71 g/mol [1]

CAS Number 1217049-32-5[1][4]

Purity ≥99% (HPLC)[1][4]

Solubility Soluble in DMSO and water.

Mechanism of Action
GYKI-47261 is a non-competitive antagonist of AMPA receptors, meaning it does not directly

compete with the endogenous agonist, glutamate, for its binding site. Instead, it binds to an

allosteric site on the receptor-channel complex, inducing a conformational change that

prevents the channel from opening, even when glutamate is bound.[1] This mechanism of

action provides a use-independent block of AMPA receptor function.
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Figure 1: Mechanism of action of GYKI-47261 as a non-competitive AMPA receptor antagonist.

Quantitative Data
The following tables summarize the key quantitative data for GYKI-47261 and its closely

related analog, GYKI-52466.

Table 1: In Vitro Potency of GYKI Compounds

Compound Assay Target IC₅₀ Reference

GYKI-47261
Electrophysiolog

y
AMPA Receptor 2.5 µM [1]

GYKI-52466
Whole-cell

voltage-clamp

AMPA-activated

currents
11 µM [5]

GYKI-52466
Whole-cell

voltage-clamp

Kainate-activated

currents
7.5 µM [5]

Table 2: In Vivo Efficacy of GYKI Compounds in Seizure Models
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Compound
Animal
Model

Seizure
Induction

Route

Effective
Dose (ED₅₀
or effective
dose)

Reference

GYKI-47261 Mouse

Oxotremorine

-induced

tremor

p.o.
16.8 mg/kg

(ED₅₀)
[6]

GYKI-52466 Mouse

Kainic acid-

induced

status

epilepticus

i.p.

50 mg/kg

(effective

dose)

[2][3]

GYKI-52466 Mouse

Maximal

Electroshock

(MES)

i.p.

Protective at

doses similar

to those

causing

motor

impairment

[7]

Application Notes
GYKI-47261 is a versatile tool for a variety of applications in neuroscience research:

Studying Synaptic Transmission: By selectively blocking AMPA receptors, GYKI-47261 can

be used to isolate and study the contribution of other glutamate receptors (e.g., NMDA

receptors, metabotropic glutamate receptors) to synaptic transmission and plasticity.

Investigating Neurological Disorders: GYKI-47261 can be used in in vitro and in vivo models

of neurological disorders where AMPA receptor-mediated excitotoxicity is implicated, such as

epilepsy, stroke, and traumatic brain injury. Its neuroprotective effects can be evaluated in

these models.

Drug Discovery: As a well-characterized AMPA receptor antagonist, GYKI-47261 can serve

as a reference compound in screening assays for novel modulators of AMPA receptors.
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Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of AMPA Receptor-

Mediated Currents

This protocol provides a general framework for recording AMPA receptor-mediated currents

from cultured neurons or acute brain slices and assessing the inhibitory effect of GYKI-47261.

Materials:

GYKI-47261 dihydrochloride

Dimethyl sulfoxide (DMSO) for stock solution preparation

Artificial cerebrospinal fluid (aCSF)

Intracellular solution

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for patch pipettes

Procedure:

Solution Preparation:

Prepare a 10 mM stock solution of GYKI-47261 in DMSO. Store at -20°C.

On the day of the experiment, dilute the stock solution in aCSF to the desired final

concentrations (e.g., 0.1, 1, 10, 100 µM).

Prepare standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25

NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 glucose, bubbled with 95% O₂/5% CO₂.

Prepare an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES,

0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with

KOH.
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Cell/Slice Preparation:

Prepare cultured neurons or acute brain slices (e.g., hippocampal slices) according to

standard laboratory protocols.

Transfer the preparation to the recording chamber and continuously perfuse with

oxygenated aCSF.

Recording:

Obtain whole-cell patch-clamp recordings from the neuron of interest in voltage-clamp

mode. Hold the membrane potential at -70 mV.

Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating

afferent fibers or by local application of glutamate or AMPA.

Record baseline EPSCs for a stable period (e.g., 5-10 minutes).

Bath-apply GYKI-47261 at the desired concentration and continue to record EPSCs.

After observing the effect of GYKI-47261, wash out the compound by perfusing with drug-

free aCSF to assess reversibility.

Data Analysis:

Measure the amplitude of the EPSCs before, during, and after the application of GYKI-
47261.

Calculate the percentage of inhibition of the EPSC amplitude at each concentration of

GYKI-47261.

Construct a dose-response curve and calculate the IC₅₀ value.
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Figure 2: Workflow for in vitro electrophysiological analysis of GYKI-47261.

Protocol 2: In Vivo Anticonvulsant Activity - Kainic Acid-Induced Seizure Model in Mice

This protocol is an example of how to assess the anticonvulsant effects of GYKI-47261 in a

chemically-induced seizure model in mice.

Materials:

GYKI-47261 dihydrochloride

Sterile saline (0.9% NaCl)
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Kainic acid

Male C57BL/6 mice (8-10 weeks old)

Observation chambers

Video recording equipment

Procedure:

Animal Preparation:

Acclimate mice to the housing facility for at least one week before the experiment.

On the day of the experiment, weigh the mice and randomly assign them to treatment

groups (vehicle control, GYKI-47261).

Drug Administration:

Dissolve GYKI-47261 in sterile saline to the desired concentrations (e.g., 10, 20, 50

mg/kg).

Administer GYKI-47261 or vehicle (saline) via intraperitoneal (i.p.) injection.

Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and

distributed.

Seizure Induction:

Dissolve kainic acid in sterile saline.

Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures.

Behavioral Observation:

Immediately after kainic acid injection, place each mouse in an individual observation

chamber.

Record the behavior of each mouse for at least 2 hours using a video camera.
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Score the seizure severity according to a standardized scale (e.g., a modified Racine

scale).

Data Analysis:

Determine the latency to the first seizure, the frequency and duration of seizures, and the

maximum seizure score for each mouse.

Compare the seizure parameters between the vehicle-treated and GYKI-47261-treated

groups.

Perform statistical analysis to determine the significance of the anticonvulsant effect.
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Figure 3: Experimental workflow for assessing the in vivo anticonvulsant activity of GYKI-
47261.
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Signaling Pathways
GYKI-47261, by blocking AMPA receptors, can modulate downstream signaling pathways that

are activated by calcium influx through these channels (in the case of calcium-permeable

AMPA receptors) or by other signaling mechanisms coupled to the receptor.
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Figure 4: Simplified AMPA receptor signaling pathway and the inhibitory action of GYKI-47261.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1663748?utm_src=pdf-body
https://www.benchchem.com/product/b1663748?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GYKI-47261 is a powerful and selective tool for the investigation of AMPA receptor function in

health and disease. Its non-competitive mechanism of action provides a robust and reliable

method for inhibiting AMPA receptor-mediated signaling. The protocols and data provided in

these application notes are intended to serve as a starting point for researchers to design and

execute experiments aimed at elucidating the complex roles of AMPA receptors in the nervous

system. As with any pharmacological tool, careful dose-response studies and appropriate

controls are essential for the accurate interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of
1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2. optimizing use of synthetic kainic acid for robust induction of epilepsy in the
intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]

3. researchgate.net [researchgate.net]

4. Neuroprotection by JM-20 against oxygen-glucose deprivation in rat hippocampal slices:
Involvement of the Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent
hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]

6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential
new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Screening for AMPA receptor auxiliary subunit specific modulators - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GYKI-47261: A Versatile Tool for Interrogating AMPA
Receptor Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663748#gyki-47261-as-a-tool-compound-for-ampa-
receptor-studies]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1663748?utm_src=pdf-body
https://www.benchchem.com/product/b1663748?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271529/
https://aesnet.org/abstractslisting/optimizing-use-of-synthetic-kainic-acid-for-robust-induction-of-epilepsy-in-the-intrahippocampal-kainate-mouse-model-of-temporal-lobe-epilepsy
https://aesnet.org/abstractslisting/optimizing-use-of-synthetic-kainic-acid-for-robust-induction-of-epilepsy-in-the-intrahippocampal-kainate-mouse-model-of-temporal-lobe-epilepsy
https://www.researchgate.net/figure/Schematic-diagram-of-the-AMPA-receptor-trafficking-model-AMPA-receptors-are_fig12_41487810
https://pubmed.ncbi.nlm.nih.gov/26361722/
https://pubmed.ncbi.nlm.nih.gov/26361722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887436/
https://pubmed.ncbi.nlm.nih.gov/19455265/
https://pubmed.ncbi.nlm.nih.gov/19455265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5373622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5373622/
https://www.benchchem.com/product/b1663748#gyki-47261-as-a-tool-compound-for-ampa-receptor-studies
https://www.benchchem.com/product/b1663748#gyki-47261-as-a-tool-compound-for-ampa-receptor-studies
https://www.benchchem.com/product/b1663748#gyki-47261-as-a-tool-compound-for-ampa-receptor-studies
https://www.benchchem.com/product/b1663748#gyki-47261-as-a-tool-compound-for-ampa-receptor-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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